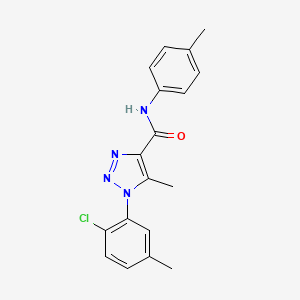
5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole is a chemical compound with the molecular formula C10H12N2O2S. This compound is also known as DMBS and is used in scientific research for its various properties. The compound is synthesized using a specific method and has several applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole is based on its ability to inhibit the activity of certain enzymes. The compound binds to the active site of the enzyme and prevents it from carrying out its function. This property is useful in the treatment of diseases such as glaucoma and Alzheimer's.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole are related to its ability to inhibit the activity of certain enzymes. The compound is known to decrease the intraocular pressure in the eye, making it useful in the treatment of glaucoma. It is also known to improve cognitive function and memory in patients with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole in lab experiments are related to its ability to inhibit the activity of certain enzymes. This property makes it useful in the study of the mechanism of action of these enzymes. The compound is also easy to synthesize and purify, making it readily available for use in experiments.
The limitations of using 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole in lab experiments are related to its specificity. The compound only inhibits the activity of certain enzymes, limiting its use in the study of other enzymes. The compound is also toxic in high doses, making it important to use proper safety precautions when handling it.
Zukünftige Richtungen
There are several future directions for the use of 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole in scientific research. One direction is the study of its potential use in the treatment of other diseases besides glaucoma and Alzheimer's. Another direction is the study of its mechanism of action on other enzymes. The compound could also be modified to increase its specificity and decrease its toxicity, making it more useful in scientific research.
Synthesemethoden
The synthesis of 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole is done using a specific method. The method involves the reaction of 5,6-dimethylbenzimidazole with dimethyl sulfate in the presence of a base. The reaction is carried out at a specific temperature and pressure to obtain the desired product. The compound is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole is used in scientific research for its various properties. The compound is known to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. This property makes it useful in the treatment of diseases such as glaucoma and Alzheimer's. The compound is also used in the study of the mechanism of action of these enzymes.
Eigenschaften
IUPAC Name |
5,6-dimethyl-1-methylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7-4-9-10(5-8(7)2)12(6-11-9)15(3,13)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCAETADMUDWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,3-Benzimidazole, 5,6-dimethyl-1-(methylsulfonyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)

![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)

![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)

![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
